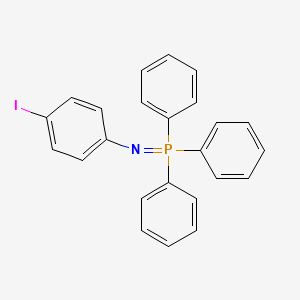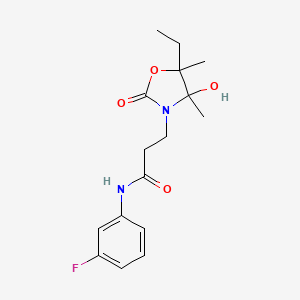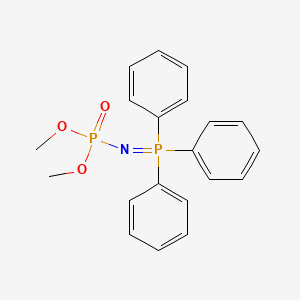![molecular formula C27H31NO4 B4313968 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4313968.png)
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID
Overview
Description
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a benzyloxy group, and a propanoic acid moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the adamantyl group and introduce the benzyloxy and propanoic acid functionalities through a series of reactions such as nucleophilic substitution, esterification, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques like microwave-assisted synthesis and high-throughput screening can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and binding affinity, while the benzyloxy and propanoic acid moieties contribute to its reactivity and solubility. These interactions can modulate various biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-adamantylcarbonyl)amino]-3-[4-(methoxy)phenyl]propanoic acid
- 3-[(1-adamantylcarbonyl)amino]-3-[4-(ethoxy)phenyl]propanoic acid
Uniqueness
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c29-25(30)13-24(22-6-8-23(9-7-22)32-17-18-4-2-1-3-5-18)28-26(31)27-14-19-10-20(15-27)12-21(11-19)16-27/h1-9,19-21,24H,10-17H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCIGJBTZFOJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-DIMETHYL-5-[4-(METHYLSULFANYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313887.png)
![5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313893.png)
![2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B4313894.png)
![2-METHOXY-6-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENOL](/img/structure/B4313896.png)
![2,3,3,12-tetramethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-5-one](/img/structure/B4313908.png)



![1-(2-hydroxyethyl)-4,7,9-trimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4313932.png)
![2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4313940.png)
![1-[3-(Phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]-2-(quinolin-2-ylsulfanyl)ethanone](/img/structure/B4313944.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4313953.png)

![METHYL 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4313984.png)
